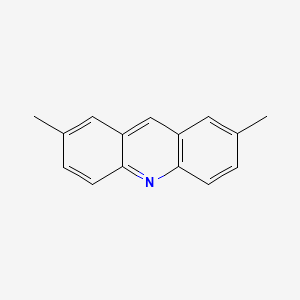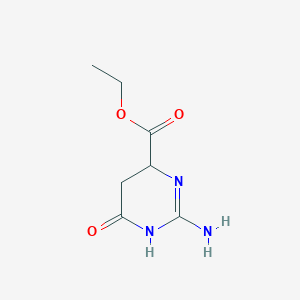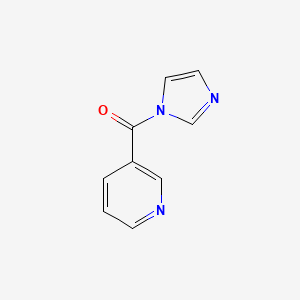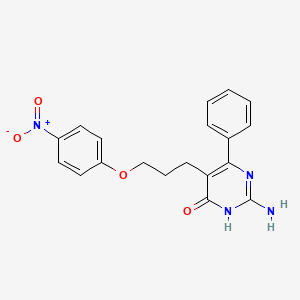
2,7-Dimethylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two methyl groups attached to the acridine core at positions 2 and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dimethylacridine can be synthesized through various methods. One common approach involves the condensation of 2,4-diaminotoluene with formic acid, followed by deamination through diazotization . Another method involves the photochemical reaction of di(para-tolyl)amine with bromoform, utilizing microsecond impulse photolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Brominated acridine derivatives.
Applications De Recherche Scientifique
2,7-Dimethylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylacridine involves its ability to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation can lead to DNA damage, making it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
2,7-Dimethylacridine can be compared with other acridine derivatives:
1,8-Dimethylacridine: Similar in structure but with methyl groups at positions 1 and 8.
2,7-Bis(bromomethyl)acridine: Contains bromomethyl groups instead of methyl groups, leading to different reactivity and applications.
Amsacrine: An aminoacridine derivative used clinically to treat acute leukemia and lymphoma.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
88844-42-2 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2,7-dimethylacridine |
InChI |
InChI=1S/C15H13N/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)16-14/h3-9H,1-2H3 |
Clé InChI |
ITLFEIRERKXAAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C=CC(=C3)C)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)

![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)

![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)


![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)
![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)

![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)

